N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-{[6-(4-Methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a 2-oxo-2H-chromene-3-carboxamide core linked via an ethoxyethyl chain to a 6-(4-methylphenyl)pyridazin-3-yl moiety. The chromene ring system is a bicyclic scaffold known for its pharmacological versatility, while the pyridazine substituent introduces aromatic heterocyclic properties.
Properties
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-15-6-8-16(9-7-15)19-10-11-21(26-25-19)29-13-12-24-22(27)18-14-17-4-2-3-5-20(17)30-23(18)28/h2-11,14H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCUFFKTAXXVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which are part of the compound’s structure, have been utilized in medicinal chemistry against a range of biological targets.
Mode of Action
Pyridazine-based systems, which are part of the compound’s structure, have shown a wide range of pharmacological activities. The presence of a methyl group at the C-5 position of the dihydropyridazinone ring, which is a part of the compound, has been associated with enhanced potency.
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to impact a variety of biological processes, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The synthesis pathway for a similar compound involves the synthesis of two key intermediates, which are then coupled together to form the final product. This suggests that the compound may undergo complex metabolic transformations in the body.
Biological Activity
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene core with an oxime and a pyridazinyl moiety, contributing to its diverse biological interactions. The molecular formula is , and it has a molecular weight of 393.4 g/mol. Its structural uniqueness allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Studies suggest that the compound can:
- Inhibit Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the metabolism of neurotransmitters and other bioactive compounds.
- Interact with Receptors : The chromene structure allows for binding to various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential use as an anticancer agent.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
- Antimicrobial Properties : There are indications of antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Potential Applications
Given its promising biological activities, this compound could have applications in:
- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
- Anti-inflammatory Treatments : As a therapeutic agent for inflammatory conditions.
- Antimicrobial Agents : For combating resistant strains of bacteria or fungi.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several chromene-3-carboxamide derivatives, differing primarily in substituents and linker regions. Key analogs include:
Key Structural Insights :
- Linker Flexibility : The target compound’s ethoxyethyl linker balances rigidity and flexibility, contrasting with the polyether chain in (enhanced solubility) and the rigid piperazinyl group in (steric effects).
- Aromaticity : The pyridazine ring in the target compound may offer stronger π-π stacking compared to pyridine in or naphthalene in .
- Lipophilicity: The 4-methylphenyl group increases hydrophobicity relative to polar substituents like the cyano group in or oxazolidinone in .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target’s 4-methylphenyl group may reduce aqueous solubility compared to polar analogs like (ethoxy-methoxy groups).
- Binding Affinity : Pyridazine’s electron-deficient nature could enhance interactions with aromatic residues in enzyme active sites, as seen in .
- Metabolic Stability : Piperazine-containing compounds (e.g., ) often show improved metabolic half-lives, whereas the target’s ethoxyethyl linker may confer intermediate stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
